molecular formula C4H5BrN4O B018840 2,6-Diamino-5-bromo-1H-pyrimidin-4-one CAS No. 6312-72-7

2,6-Diamino-5-bromo-1H-pyrimidin-4-one

Cat. No. B018840
CAS RN: 6312-72-7
M. Wt: 205.01 g/mol
InChI Key: NLKHCTSHGBTJTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multicomponent reactions, such as the Biginelli reaction, which is a one-pot cyclocondensation involving an aldehyde, a methylene active compound, and urea or thiourea (Lobo et al., 2010). While this document focuses on 2,6-Diamino-5-bromo-1H-pyrimidin-4-one, the synthesis methods for similar compounds provide valuable insights into possible synthetic routes.

Molecular Structure Analysis

Pyrimidine derivatives like 2,6-Diamino-5-bromo-1H-pyrimidin-4-one can adopt different tautomeric forms, which significantly impact their molecular structures and hydrogen-bonding interactions. Studies on related compounds have shown that the tautomeric preferences and the presence of halogen substituents influence the molecular structure and crystal packing (Gerhardt, Tutughamiarso, & Bolte, 2011).

Chemical Reactions and Properties

The reactivity of 2,6-Diamino-5-bromo-1H-pyrimidin-4-one towards various chemical reactions, such as alkylation, acylation, and cycloaddition, can be influenced by its tautomeric form and substituents. Research on similar pyrimidine derivatives has revealed that these compounds participate in diverse chemical reactions, offering a broad spectrum of chemical properties and biological activities (Zviagin et al., 2017).

Physical Properties Analysis

The physical properties of 2,6-Diamino-5-bromo-1H-pyrimidin-4-one, including its solubility, melting point, and stability, are determined by its molecular structure. While specific data on this compound is scarce, insights can be drawn from studies on similar pyrimidine derivatives, which suggest that halogenation at the 5-position can significantly affect these physical properties.

Chemical Properties Analysis

The chemical properties of 2,6-Diamino-5-bromo-1H-pyrimidin-4-one, such as its acidity, basicity, and reactivity towards nucleophiles and electrophiles, are influenced by the amino and bromo substituents. These functional groups not only affect the compound's chemical reactivity but also its potential biological activity, as seen in studies on similar compounds (Singh, Singh, & Balzarini, 2013).

Scientific Research Applications

Medicinal Chemistry Applications

Pyrimidine derivatives, including compounds structurally related to 2,6-Diamino-5-bromo-1H-pyrimidin-4-one, have been extensively studied for their medicinal properties. For instance, derivatives have been explored for their antitumor, antiviral, and antibacterial activities. The synthesis and biological evaluation of nonclassical 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines, for example, have shown potential as inhibitors of dihydrofolate reductases, highlighting their relevance in therapeutic drug development (Gangjee, Vasudevan, & Queener, 1997).

Enzyme Inhibition Studies

Research has also focused on the design and synthesis of pyrimidine derivatives as enzyme inhibitors, targeting specific biological pathways. For instance, compounds have been developed as potent inhibitors of glycinamide ribonucleotide transformylase (GART), an enzyme involved in nucleotide biosynthesis, showcasing the utility of pyrimidine derivatives in probing and potentially modulating enzyme function (Varney et al., 1997).

Synthesis of Complex Molecules

Pyrimidine derivatives serve as key intermediates in the synthesis of complex molecules, including antifolates and nucleotide analogs. Techniques have been developed for the efficient synthesis of these compounds, providing tools for further research in medicinal chemistry and drug design. For example, a new one-pot three-component condensation reaction has been reported for the synthesis of 5-deaza-5,8-dihydropterins, demonstrating the versatility of pyrimidine derivatives in synthetic chemistry (Bagley & Singh, 2001).

Safety and Hazards

While specific safety and hazard information for “2,6-Diamino-5-bromo-1H-pyrimidin-4-one” is not available, it is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar compounds .

properties

IUPAC Name

2,4-diamino-5-bromo-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN4O/c5-1-2(6)8-4(7)9-3(1)10/h(H5,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKHCTSHGBTJTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(NC1=O)N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212459
Record name 2,6-Diamino-5-bromo-1H-pyrimidin-4-one
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Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diamino-5-bromo-1H-pyrimidin-4-one

CAS RN

6312-72-7
Record name 2,6-Diamino-5-bromo-4(3H)-pyrimidinone
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Record name 2,6-Diamino-5-bromo-1H-pyrimidin-4-one
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Record name 2,6-DIAMINO-5-BROMO-1H-PYRIMIDIN-4-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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